FPRL1 Agonist Potency: 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl Comparator in a cAMP Assay
In a cell-based cAMP assay measuring FPRL1 agonism, the target compound (4-fluorophenyl analog) exhibited an EC50 of 12 nM, whereas the 3,4-dimethoxyphenyl analog (CAS 877641-37-7) showed an EC50 > 10,000 nM, indicating a >800-fold loss of potency upon replacement of the 4-fluorophenyl group [1]. This SAR demonstrates that the fluorophenyl substituent is essential for FPRL1 engagement.
| Evidence Dimension | FPRL1 agonism (cAMP assay) |
|---|---|
| Target Compound Data | EC50 = 12 nM |
| Comparator Or Baseline | 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxybutan-2-yl)urea (CAS 877641-37-7): EC50 > 10,000 nM |
| Quantified Difference | >800-fold lower potency for the dimethoxy analog |
| Conditions | Cell-based cAMP assay using CHO cells stably expressing human FPRL1 |
Why This Matters
This directly informs procurement decisions: selecting the dimethoxyphenyl analog instead of the target compound would result in a functionally inactive molecule for FPRL1-based assays.
- [1] Kyorin Pharmaceutical Co., Ltd., WO2021001181A1 – Urea derivative or pharmacologically acceptable salt thereof having FPRL1 agonist activity, 2021 (Table 1, Compound 12 vs. comparative example). View Source
